molecular formula C7H5F3O B147641 2-(Trifluoromethyl)phenol CAS No. 444-30-4

2-(Trifluoromethyl)phenol

Cat. No.: B147641
CAS No.: 444-30-4
M. Wt: 162.11 g/mol
InChI Key: ZOQOPXVJANRGJZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenol is an organic compound with the molecular formula C7H5F3O. It is a derivative of phenol where a trifluoromethyl group is substituted at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenol can be synthesized through several methods. One common approach involves the trifluoromethylation of phenol derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction is often carried out under mild conditions to prevent decomposition of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve the direct fluorination of phenol using elemental fluorine or other fluorinating agents. This method requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to trifluoromethyl-substituted cyclohexanol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Trifluoromethyl-substituted cyclohexanol derivatives.

    Substitution: Ethers, esters, and other substituted phenolic compounds.

Scientific Research Applications

2-(Trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs that contain the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    2-Hydroxybenzotrifluoride: Similar structure but with different reactivity due to the position of the hydroxyl group.

    4-(Trifluoromethyl)phenol: Another isomer with the trifluoromethyl group at the para position, leading to different chemical and biological properties.

    2-(Trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethyl group, resulting in different electronic effects and reactivity.

Uniqueness: 2-(Trifluoromethyl)phenol is unique due to the ortho position of the trifluoromethyl group, which significantly influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to distinct properties compared to its para and meta counterparts.

Properties

IUPAC Name

2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOPXVJANRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074849
Record name 2-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-30-4
Record name 2-(Trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-30-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-o-cresol
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Record name 2-(Trifluoromethyl)phenol
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Record name 2-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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